molecular formula C16H17NO4S B6503497 methyl 4-{[3-hydroxy-3-(thiophen-2-yl)propyl]carbamoyl}benzoate CAS No. 1421449-39-9

methyl 4-{[3-hydroxy-3-(thiophen-2-yl)propyl]carbamoyl}benzoate

Cat. No. B6503497
CAS RN: 1421449-39-9
M. Wt: 319.4 g/mol
InChI Key: GZQRNEVKOKTHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophene-based compounds, such as methyl 4-(thiophen-2-yl)benzoate , are a significant class of heterocyclic compounds. They have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For instance, the synthesis of a similar compound, methyl 3-hydroxy-4-methoxybenzoate, involves alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .


Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . The molecular structure of similar compounds, such as methyl 4-(thiophen-2-yl)benzoate, includes a thiophene ring attached to a benzoate group .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, electrophiles attack the ring, as illustrated by acid-catalysed nitration with nitric acid . Nucleophiles attack the carbonyl center, as illustrated by hydrolysis with the addition of aqueous NaOH .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For instance, methyl 4-(thiophen-2-yl)benzoate is a solid with a molecular weight of 218.28 .

Scientific Research Applications

Methyl 4-{[3-hydroxy-3-(thiophen-2-yl)propyl]carbamoyl}benzoate has a wide range of applications in scientific research. It can be used in studies of the structure and function of proteins, as it is a potent inhibitor of the enzyme cysteine protease, which is involved in the breakdown of proteins. This compound can also be used in studies of cell signaling pathways, as it has been shown to inhibit the activity of the enzyme phospholipase C-gamma, which is involved in the regulation of cell signaling pathways. Additionally, this compound has been used in studies of the regulation of gene expression, as it has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of gene expression.

Mechanism of Action

Methyl 4-{[3-hydroxy-3-(thiophen-2-yl)propyl]carbamoyl}benzoate acts as an inhibitor of cysteine proteases, phospholipase C-gamma, and NF-κB. It binds to the active site of the enzyme, blocking the binding of the substrate, and thus preventing the enzyme from performing its normal function. This compound also binds to the DNA-binding domain of NF-κB, preventing the transcription factor from binding to DNA and thus preventing the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of cysteine proteases, phospholipase C-gamma, and NF-κB. As a result, it can have a variety of biochemical and physiological effects. Inhibition of cysteine proteases can lead to decreased protein breakdown, which can lead to increased protein levels in cells. Inhibition of phospholipase C-gamma can lead to decreased cell signaling, which can lead to decreased cell proliferation and decreased cell survival. Inhibition of NF-κB can lead to decreased gene expression, which can lead to decreased protein production and decreased cell function.

Advantages and Limitations for Lab Experiments

Methyl 4-{[3-hydroxy-3-(thiophen-2-yl)propyl]carbamoyl}benzoate has several advantages for use in laboratory experiments. It is a potent inhibitor of cysteine proteases, phospholipase C-gamma, and NF-κB, and can be synthesized easily using a variety of methods. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, there are also some limitations to its use in laboratory experiments. This compound is a relatively expensive compound, and its use may not be cost-effective in some experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in some applications.

Future Directions

There are a variety of potential future directions for research on methyl 4-{[3-hydroxy-3-(thiophen-2-yl)propyl]carbamoyl}benzoate. One potential direction is to further investigate the mechanism of action of this compound, in order to better understand its effects on proteins, cell signaling pathways, and gene expression. Additionally, further research could be conducted to develop more cost-effective methods of synthesis, in order to make this compound more accessible for use in laboratory experiments. Finally, further research could be conducted to explore the potential therapeutic applications of this compound, as it has been shown to have a variety of biochemical and physiological effects.

Synthesis Methods

Methyl 4-{[3-hydroxy-3-(thiophen-2-yl)propyl]carbamoyl}benzoate can be synthesized using a variety of methods. The most common method is the reaction of 3-hydroxy-3-(thiophen-2-yl)propylcarbamate with methyl benzoate in the presence of an acid catalyst. The reaction is conducted at room temperature and yields this compound as the main product. Other methods of synthesis include the reaction of 3-hydroxy-3-(thiophen-2-yl)propylcarbamate with methyl benzoate in the presence of a base catalyst, the reaction of 3-hydroxy-3-(thiophen-2-yl)propylcarbamate with methyl benzoate in the presence of a Lewis acid catalyst, and the reaction of 3-hydroxy-3-(thiophen-2-yl)propylcarbamate with methyl benzoate in the presence of a phase transfer catalyst.

Safety and Hazards

Safety information for similar compounds, such as methyl 4-(thiophen-2-yl)benzoate, includes hazard statements like H302, H312, and H332, indicating that the compound can be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

methyl 4-[(3-hydroxy-3-thiophen-2-ylpropyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-21-16(20)12-6-4-11(5-7-12)15(19)17-9-8-13(18)14-3-2-10-22-14/h2-7,10,13,18H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQRNEVKOKTHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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